molecular formula C17H12O B171393 4-Phenylnaphthalene-1-carboxaldehyde CAS No. 133550-74-0

4-Phenylnaphthalene-1-carboxaldehyde

Cat. No.: B171393
CAS No.: 133550-74-0
M. Wt: 232.28 g/mol
InChI Key: YNRYYBCXDSMIRQ-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-1-carboxaldehyde is an aromatic aldehyde with the molecular formula C17H12O. It is characterized by a naphthalene ring substituted with a phenyl group and an aldehyde functional group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylnaphthalene-1-carboxaldehyde typically involves the Friedel-Crafts acylation reaction. This method uses naphthalene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Phenylnaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenylnaphthalene-1-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the study of aromatic compounds.

    Biology: The compound’s derivatives are explored for their potential biological activities.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylnaphthalene-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound’s aromatic structure also allows it to participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylnaphthalene-1-carboxaldehyde is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

4-phenylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRYYBCXDSMIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567569
Record name 4-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-74-0
Record name 4-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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